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Compound of Interest

Compound Name: EB-42486

Cat. No.: B10823870 Get Quote

This guide provides a comprehensive comparison of EB-42486, a potent G2019S-LRRK2

inhibitor, with other alternative Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors and

degraders. The information is intended for researchers, scientists, and drug development

professionals to facilitate an objective evaluation of EB-42486's performance based on

available experimental data.

Quantitative Data Summary
The following table summarizes the in vitro potency of EB-42486 and selected alternative

LRRK2 modulators. This data allows for a direct comparison of their inhibitory or degradation

capabilities against wild-type (WT) and the pathogenic G2019S mutant of LRRK2.
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Compound Target Assay Type
IC50 / DC50
(nM)

Reference

EB-42486 G2019S-LRRK2 Not Specified < 0.2 [1]

WT-LRRK2 Not Specified 6.6 [1]

LRRK2-IN-1 G2019S-LRRK2 Kinase Assay 6 [1][2]

WT-LRRK2 Kinase Assay 13 [1][2]

GNE-7915 LRRK2 Kinase Assay 9 (Ki = 1) [3][4]

LRRK2 (cellular) Cellular Assay 18 [4]

MLi-2 G2019S-LRRK2
Purified Kinase

Assay
0.76 [5][6][7]

LRRK2
Cellular pSer935

Assay
1.4 [5][6][7]

XL01126

(Degrader)
G2019S-LRRK2

Degradation

Assay (4h)
14 [8][9]

WT-LRRK2
Degradation

Assay (4h)
32 [8][9]

Human PBMCs
Degradation

Assay (24h)
17 [8][9]

Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These

protocols are representative of the techniques used to assess the efficacy of LRRK2 inhibitors

and degraders.

In Vitro LRRK2 Kinase Inhibition Assay (ADP-Glo™
Kinase Assay)
This protocol describes a common method to determine the half-maximal inhibitory

concentration (IC50) of a compound against LRRK2 kinase activity.
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Materials:

Recombinant LRRK2 enzyme (WT or G2019S)

LRRK2 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

[10]

Substrate (e.g., LRRKtide or other suitable peptide)

ATP

Test compound (e.g., EB-42486) dissolved in DMSO

ADP-Glo™ Kinase Assay Kit (Promega)

384-well plates

Procedure:

Prepare serial dilutions of the test compound in DMSO.

In a 384-well plate, add 1 µl of the diluted test compound or DMSO (vehicle control).

Add 2 µl of LRRK2 enzyme solution to each well.

Add 2 µl of a substrate/ATP mixture to initiate the kinase reaction. The final ATP

concentration is typically at or near the Km for ATP.

Incubate the plate at room temperature for a specified time (e.g., 120 minutes)[10].

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP. Incubate for 40 minutes at room temperature.

Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP

and produce a luminescent signal. Incubate for 30 minutes at room temperature.

Measure the luminescence using a plate reader.
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Calculate the percentage of inhibition for each compound concentration relative to the

DMSO control and plot the results to determine the IC50 value using a suitable software

(e.g., GraphPad Prism).

Cellular LRRK2 Phosphorylation Assay (TR-FRET)
This assay measures the inhibition of LRRK2 kinase activity within a cellular context by

quantifying the phosphorylation of LRRK2 at Serine 935 (pS935), a widely used biomarker of

LRRK2 activity.

Materials:

Cells expressing LRRK2 (e.g., HEK293T, SH-SY5Y)

Test compound

Lysis buffer

Terbium (Tb)-labeled anti-LRRK2 pS935 antibody

Fluorescently labeled secondary antibody or GFP-tagged LRRK2

TR-FRET compatible plate reader

Procedure:

Seed cells in a multi-well plate and allow them to adhere.

Treat the cells with various concentrations of the test compound or DMSO for a specified

duration (e.g., 90 minutes).

Lyse the cells by adding lysis buffer containing the Tb-labeled anti-pS935 LRRK2 antibody.

Incubate the plate to allow for antibody binding to the phosphorylated LRRK2.

Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

The FRET signal is generated when the Tb-labeled antibody and the fluorescently labeled
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secondary antibody (or GFP-tagged LRRK2) are in close proximity, which occurs when

LRRK2 is phosphorylated.

Calculate the percentage of inhibition of LRRK2 phosphorylation for each compound

concentration and determine the cellular IC50 value.

PROTAC-Mediated LRRK2 Degradation Assay (Western
Blot)
This protocol is used to assess the ability of a Proteolysis Targeting Chimera (PROTAC), such

as XL01126, to induce the degradation of LRRK2 protein in cells.

Materials:

Cells expressing LRRK2

PROTAC compound (e.g., XL01126)

Cell lysis buffer

Protein concentration assay kit (e.g., BCA)

SDS-PAGE gels and electrophoresis equipment

Western blot transfer system

Primary antibodies: anti-LRRK2 and anti-loading control (e.g., GAPDH, Tubulin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Treat cells with increasing concentrations of the PROTAC compound or DMSO for a specific

time (e.g., 4, 24 hours).

Harvest and lyse the cells.
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Determine the protein concentration of each lysate.

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane and then incubate with the primary anti-LRRK2 antibody, followed by

the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip and re-probe the membrane with the loading control antibody to ensure equal protein

loading.

Quantify the band intensities to determine the percentage of LRRK2 degradation at each

PROTAC concentration.

Plot the percentage of degradation against the PROTAC concentration to determine the

DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Visualizations
The following diagrams illustrate the LRRK2 signaling pathway, a typical experimental workflow

for determining IC50 values, and the mechanism of action for a PROTAC degrader.
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Caption: LRRK2 signaling pathway and the inhibitory action of EB-42486.
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Start: Prepare Compound Dilutions

Set up Kinase Assay
(Enzyme, Substrate, ATP)

Incubate with Compound

Add Detection Reagents
(e.g., ADP-Glo)

Measure Signal (Luminescence)

Data Analysis:
Calculate % Inhibition

Determine IC50 Value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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